(3R)-1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid
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Overview
Description
(3R)-1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Protection: The amine group of the pyrrolidine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Methylation: The protected pyrrolidine is then methylated using a methylating agent like methyl iodide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohols.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
(3R)-1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under acidic conditions, allowing for further functionalization.
Comparison with Similar Compounds
- (2S,3R)-1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness: (3R)-1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of deprotection.
Properties
IUPAC Name |
(3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLBJDMWGRKALK-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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